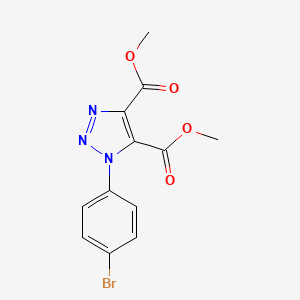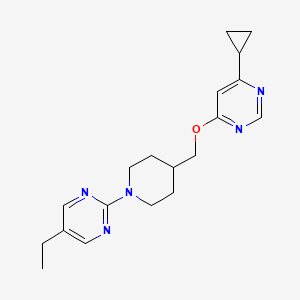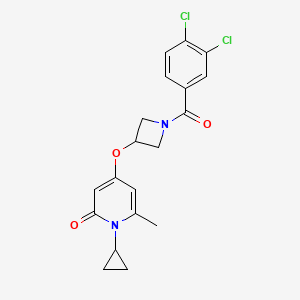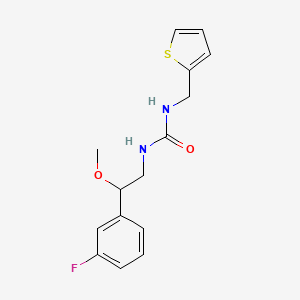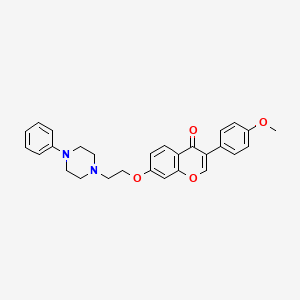
3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one moiety, which is a common structure in many bioactive compounds . The molecule also contains a phenylpiperazine group, which is often found in pharmaceuticals and bioactive compounds .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the chromen-4-one, phenylpiperazine, and methoxyphenyl groups. These groups could participate in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic substitution reactions .Applications De Recherche Scientifique
Antimicrobial Activity
3-(4-Methoxyphenyl)-7-(2-(4-Phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one and its analogs have been studied for their potential antimicrobial properties. Mandala et al. (2013) synthesized similar compounds and found them to exhibit significant antibacterial and antifungal activity, comparable to standard treatments. Their study also involved molecular docking studies with oxidoreductase proteins, further illuminating the compound's mechanism of action (Mandala et al., 2013).
Neuroprotective Effects
Research has also explored the neuroprotective effects of chromene derivatives, including those bearing a phenylpiperazine moiety. Sameem et al. (2017) synthesized novel pyrano[3,2-c]chromene derivatives and evaluated them for their inhibitory activity against acetylcholinesterase and butylcholinesterase. Among these compounds, specific derivatives showed significant neuroprotective effects against oxidative stress-induced cell damage (Sameem et al., 2017).
Synthesis of Novel Compounds
The synthesis and characterization of novel compounds involving chromen-4-one derivatives have been a key area of study. Alonzi et al. (2014) researched the synthesis of Warfarin and its analogues, utilizing chromen-4-one derivatives in the process (Alonzi et al., 2014). Similarly, Ghashang et al. (2015) employed silica-bonded propylpiperazine-N-sulfamic acid as a catalyst in the synthesis of novel chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, demonstrating the utility of these compounds in various chemical syntheses (Ghashang et al., 2015).
Phototransformation Studies
Phototransformation of chromenone derivatives has been investigated, with studies revealing insights into the behavior of these compounds under certain light conditions. Khanna et al. (2015) described the phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones, leading to the formation of compounds with tetracyclic scaffolds. This study highlighted the potential for using phototransformation in the synthesis of complex organic structures (Khanna et al., 2015).
Antioxidant Properties
The antioxidant properties of chromen-4-one derivatives have also been a subject of interest. Stanchev et al. (2009) measured the activity of several 4-hydroxycoumarin derivatives, finding notable scavenger activity at higher concentrations. This research contributes to the understanding of the potential health benefits and protective effects of these compounds (Stanchev et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-32-23-9-7-21(8-10-23)26-20-34-27-19-24(11-12-25(27)28(26)31)33-18-17-29-13-15-30(16-14-29)22-5-3-2-4-6-22/h2-12,19-20H,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVJXMQZFRURQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

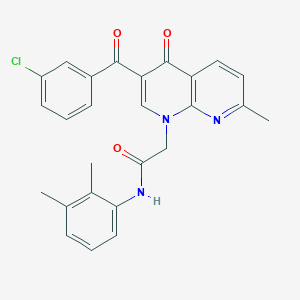
![N-(2-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2644579.png)

![(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2644581.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide](/img/structure/B2644582.png)

![4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2644589.png)

